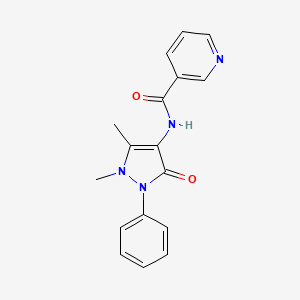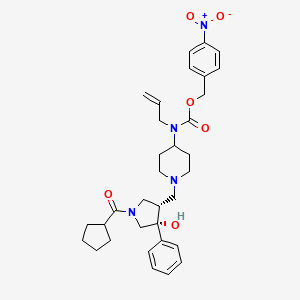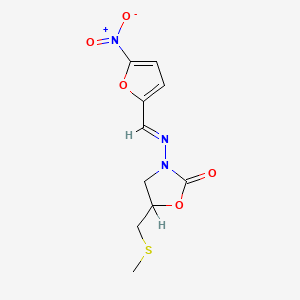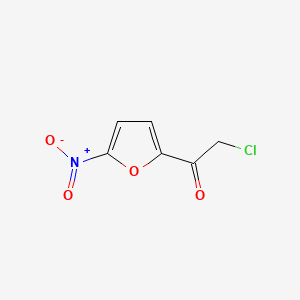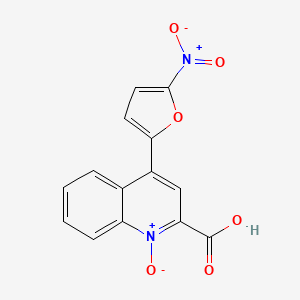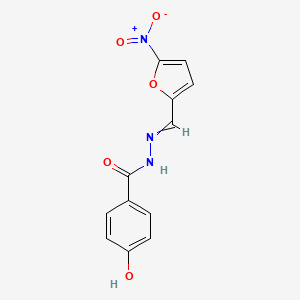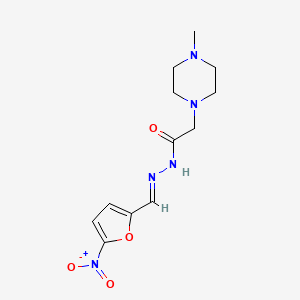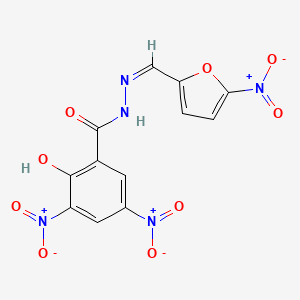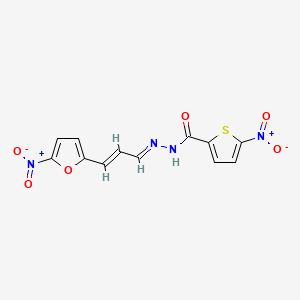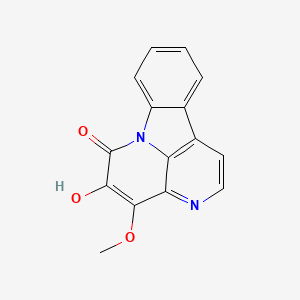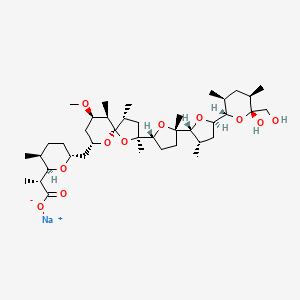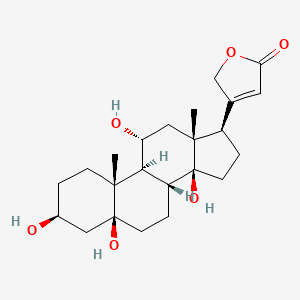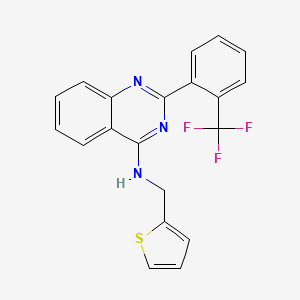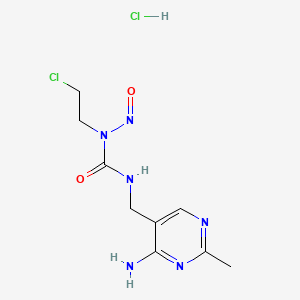
Nimustine hydrochloride
描述
Nimustine hydrochloride is a nitrosourea compound with significant antineoplastic (anti-cancer) activity. It is primarily used in the treatment of various cancers, including brain tumors, lung cancer, gastrointestinal cancers, malignant lymphomas, and leukemia . This compound works by alkylating and crosslinking DNA, leading to DNA fragmentation and inhibition of protein synthesis, ultimately causing cell death .
作用机制
尼莫司汀 hydrochloride 主要通过 DNA 烷基化和交联发挥其作用。 此过程导致 DNA 加合物的形成,这些加合物干扰 DNA 复制和转录。 该化合物靶向快速分裂的癌细胞,导致 DNA 片段化和蛋白质合成抑制,最终导致细胞死亡 。 所涉及的分子途径包括 DNA 损伤反应机制和凋亡的激活 .
生化分析
Biochemical Properties
Nimustine hydrochloride plays a significant role in biochemical reactions by alkylating and crosslinking DNA. This compound interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with DNA itself, where this compound forms covalent bonds with the DNA strands, leading to DNA fragmentation and inhibition of protein synthesis . Additionally, this compound has been shown to interact with enzymes involved in DNA repair mechanisms, further enhancing its cytotoxic effects .
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. In cancer cells, it induces DNA damage, leading to cell cycle arrest and apoptosis. This compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism . For instance, this compound has been observed to inhibit the secretion of transforming growth factor-β1 (TGF-β1) and reduce the expression of Fas, a cell surface receptor involved in apoptosis . These effects contribute to the compound’s ability to suppress tumor growth and promote cancer cell death.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to alkylate DNA, forming O6-chloroethylguanine adducts as a minor DNA lesion . This alkylation leads to the formation of DNA inter-strand cross-links, which block DNA replication and transcription, ultimately resulting in cell death . This compound also induces double-stranded DNA breaks, further contributing to its cytotoxic effects . The compound’s interaction with DNA is primarily driven by hydrophobic interactions within the DNA major groove pocket .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability and retains its cytotoxic effects for extended periods. Studies have shown that this compound remains active at the delivery site for over 24 hours, allowing for sustained therapeutic effects . Long-term effects observed in in vitro and in vivo studies include persistent DNA damage, inhibition of cell proliferation, and induction of apoptosis . These temporal effects highlight the compound’s potential for prolonged anti-tumor activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, this compound can induce toxic effects, including bone marrow suppression and gastrointestinal toxicity . Threshold effects observed in these studies indicate that careful dosage optimization is crucial to maximize therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic degradation . The compound interacts with various enzymes, including cytochrome P450 enzymes, which play a role in its biotransformation . These metabolic pathways influence the compound’s pharmacokinetics and contribute to its overall therapeutic effects. Additionally, this compound’s metabolism can affect metabolic flux and alter metabolite levels within the body .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound can cross the blood-brain barrier, allowing it to reach brain tumors effectively . Within cells, this compound interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation in specific tissues contribute to its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound primarily localizes to the nucleus, where it interacts with DNA and exerts its cytotoxic effects . This compound’s targeting signals and post-translational modifications direct it to specific compartments within the cell, enhancing its ability to induce DNA damage and inhibit cell proliferation . This subcellular localization is essential for the compound’s effectiveness in treating brain tumors.
准备方法
合成路线和反应条件: 尼莫司汀 hydrochloride 通过多步化学合成方法合成。 合成通常包括在受控条件下,1-(2-氯乙基)-3-环己基-1-硝基脲与 4-氨基-2-甲基-5-嘧啶甲醇反应,形成所需化合物 。 反应条件通常包括特定温度、溶剂和催化剂,以确保高产率和纯度。
工业生产方法: 尼莫司汀 hydrochloride 的工业生产遵循类似的合成路线,但规模更大。 该过程涉及严格的质量控制措施,以确保最终产品的质量一致性和安全性。 该化合物通常在专门的设施中生产,这些设施配备了处理危险化学品并保持高清洁度和安全标准的设备 .
化学反应分析
反应类型: 尼莫司汀 hydrochloride 经历了几种类型的化学反应,包括:
烷基化: 它可以烷基化 DNA,导致交联和片段化。
水解: 该化合物在某些条件下可以水解,影响其稳定性和活性。
氧化和还原: 这些反应可以改变化合物的结构,并影响其药理特性.
常见试剂和条件:
烷基化: 通常涉及在受控 pH 和温度下使用烷基化剂。
水解: 通常发生在水溶液中,受 pH 和温度影响。
氧化和还原: 这些反应可能需要特定的氧化剂或还原剂以及受控的环境条件.
主要生成物: 从这些反应中形成的主要产物包括各种 DNA 加合物和片段,这些加合物和片段对于该化合物的抗肿瘤活性至关重要 .
科学研究应用
尼莫司汀 hydrochloride 在科学研究中具有广泛的应用,特别是在化学、生物学、医学和工业领域:
化学: 用作模型化合物来研究烷基化反应和 DNA 相互作用。
生物学: 用于研究 DNA 损伤和修复机制。
工业: 用于开发新的抗肿瘤药物和制剂.
相似化合物的比较
尼莫司汀 hydrochloride 属于硝基脲类化合物,其中包括其他类似的药物,例如卡莫司汀、洛莫司汀和福莫司汀。 与这些化合物相比,尼莫司汀 hydrochloride 在其特定的烷基化特性及其穿透血脑屏障的能力方面是独特的,使其对脑肿瘤特别有效 。 其他类似的化合物包括:
卡莫司汀: 另一种硝基脲,具有类似的 DNA 烷基化特性,但药代动力学不同。
洛莫司汀: 以其用于治疗脑肿瘤和霍奇金淋巴瘤而闻名。
福莫司汀: 主要用于治疗转移性黑色素瘤和脑转移.
尼莫司汀 hydrochloride 因其独特的化学结构及其广泛的抗肿瘤活性而脱颖而出,使其成为癌症治疗中宝贵的化合物 .
属性
IUPAC Name |
3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-1-(2-chloroethyl)-1-nitrosourea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN6O2.ClH/c1-6-12-4-7(8(11)14-6)5-13-9(17)16(15-18)3-2-10;/h4H,2-3,5H2,1H3,(H,13,17)(H2,11,12,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMKNHGAPDCYLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CNC(=O)N(CCCl)N=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80204185 | |
| Record name | Nimustine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80204185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55661-38-6, 52208-23-8 | |
| Record name | Urea, N′-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-N-(2-chloroethyl)-N-nitroso-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55661-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nimustine hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055661386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nimustine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245382 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nimustine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80204185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nimustine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Nimustine Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NIMUSTINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DFR965WKBU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Nimustine hydrochloride exert its anticancer effects?
A1: [] this compound is a prodrug of chloroethylnitrosourea (CENU). It acts as an alkylating agent, primarily targeting DNA. [, , ] ACNU forms chloroethyl adducts with DNA bases, leading to DNA crosslinking and strand breaks. [, ] This disrupts DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis in tumor cells. [, , ]
Q2: Does this compound specifically target tumor cells?
A2: While ACNU primarily targets rapidly dividing cells, including tumor cells, it can also affect other rapidly dividing cells in the body, such as those in the bone marrow, leading to side effects like myelosuppression. [, , , , ]
Q3: What is the role of neural crest cells in ACNU-induced teratogenicity?
A3: Studies in chick embryos demonstrate that ACNU induces persistent truncus arteriosus, a severe cardiovascular anomaly. [] This effect is linked to the death of neural crest cells, which play a crucial role in cardiovascular development. [] ACNU appears to interfere with neural crest cell survival, ultimately disrupting normal heart formation. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C9H14ClN6O2+·Cl-. Its molecular weight is 303.17 g/mol. []
Q5: What spectroscopic data is available for this compound?
A5: The crystal structure of this compound has been determined using X-ray powder diffraction. [] Additionally, solid-state NMR spectroscopy has been employed to confirm the protonation site within the molecule. []
Q6: Is there information available about the material compatibility of ACNU?
A6: The provided research papers primarily focus on the biological activity and clinical applications of ACNU. Information regarding its material compatibility is limited.
Q7: Does this compound exhibit any catalytic properties?
A7: this compound primarily functions as an alkylating agent, specifically targeting DNA. There is no evidence suggesting any catalytic properties for this compound.
Q8: Have any computational studies been conducted on this compound?
A8: While computational methods are valuable for drug discovery and development, the provided research papers predominantly focus on experimental investigations of ACNU. Information regarding specific computational studies is limited.
Q9: How does the structure of this compound contribute to its activity?
A9: The chloroethyl group in ACNU's structure is crucial for its alkylating activity. [, , ] This group allows ACNU to form covalent bonds with DNA, leading to the formation of DNA adducts and ultimately cell death. [, , ] Modifications to this group are likely to influence its anticancer activity.
Q10: What are the SHE regulations regarding the handling and disposal of ACNU?
A10: Specific SHE regulations regarding ACNU are not extensively discussed in the provided research papers. As a potent cytotoxic agent, appropriate safety protocols for handling and disposal should be followed in accordance with relevant guidelines and regulations.
Q11: What is the pharmacokinetic profile of this compound?
A11: ACNU is typically administered intravenously, and it is rapidly metabolized and excreted. [] Following intravenous administration, ACNU demonstrates a short half-life, with most of the drug being eliminated within 3 hours. [] This rapid clearance necessitates careful dose optimization for therapeutic efficacy.
Q12: How is the distribution of ACNU within the brain monitored during CED?
A12: During convection-enhanced delivery (CED), real-time monitoring of ACNU distribution in the brain is achieved by co-infusing it with gadodiamide, a contrast agent detectable by magnetic resonance imaging (MRI). [] This technique allows for precise visualization of drug delivery, ensuring targeted treatment while minimizing exposure to surrounding healthy brain tissue. []
Q13: What cell lines have been used to study the in vitro efficacy of ACNU?
A13: ACNU's efficacy has been evaluated in vitro using various human cancer cell lines, including:
Q14: What animal models have been employed to study ACNU's in vivo efficacy?
A14: Researchers have utilized several animal models to investigate ACNU's in vivo efficacy, including:
- Mice bearing solid FM3A tumors []
- Rats with meningeal carcinomatosis induced by Walker 256 carcinosarcoma []
- Mice with radiation-induced lung injury []
- Chick embryos for studying teratogenicity []
- Non-human primates for evaluating CED safety and feasibility []
Q15: What are the findings from clinical trials on this compound?
A15: Clinical trials indicate that ACNU, often in combination with radiotherapy and other chemotherapeutic agents, demonstrates efficacy against various cancers, including:
- Glioblastoma [, , , , ]
- Anaplastic astrocytoma [, ]
- Brainstem glioma [, , ]
- Spinal cord high-grade glioma [, ]
- Malignant melanoma [, , , , , ]
Q16: What are the main toxicities associated with this compound treatment?
A16: Myelosuppression, characterized by a decrease in blood cell counts, is a significant dose-limiting toxicity of ACNU. [, , , , , ] Other reported side effects include nausea, vomiting, and pulmonary complications. [, , , ]
Q17: What is convection-enhanced delivery (CED), and how is it used with ACNU?
A17: CED is a drug delivery technique that utilizes a pressure gradient to deliver therapeutic agents directly into the brain parenchyma, bypassing the blood-brain barrier. [, , , , , ] This method enhances drug distribution within the brain tumor and minimizes systemic exposure. [, , , , , ] CED of ACNU has shown promise in treating gliomas, particularly those located in the brainstem and spinal cord, where conventional delivery methods are challenging. [, , , , , ]
Q18: Are there other drug delivery strategies being explored for ACNU?
A18: Research highlights the use of Lipiodol, an oil-based medium, for formulating ACNU into a suspension for local administration. [] This approach aims to achieve targeted drug delivery and improve therapeutic outcomes. []
Q19: Are there any known biomarkers to predict ACNU efficacy or toxicity?
A19: While identifying biomarkers predictive of ACNU efficacy and toxicity is crucial, the provided research papers primarily focus on ACNU's mechanism of action, preclinical evaluation, and clinical applications. Information regarding specific biomarkers is limited.
Q20: How is this compound quantified in biological samples?
A20: High-performance liquid chromatography (HPLC) is a commonly employed technique for quantifying ACNU concentrations in biological samples, such as mouse brain homogenates. [] This method enables researchers to study ACNU's pharmacokinetics and distribution. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![19-[(2-acetamido-3-phenylpropanoyl)amino]-10-(4-aminobutyl)-N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B1678853.png)
